Methyl 5-(methanesulfonylmethyl)furan-2-carboxylate
Description
Methyl 5-(methanesulfonylmethyl)furan-2-carboxylate is a furan-based heterocyclic compound characterized by a methanesulfonylmethyl (-CH₂SO₂CH₃) substituent at the 5-position of the furan ring and a methyl ester group at the 2-position. The methanesulfonyl group is an electron-withdrawing substituent that significantly influences the compound’s chemical reactivity, solubility, and biological activity. This group enhances polarity, improving solubility in polar solvents, and may facilitate interactions with biological targets through hydrogen bonding or electrostatic interactions .
Key Properties (inferred from analogous compounds):
- Molecular Formula: Likely C₈H₁₀O₅S (based on structural analogs in ).
- Molecular Weight: ~218–230 g/mol.
- Functional Groups: Furan ring, methyl ester, methanesulfonylmethyl.
The compound’s unique structure makes it valuable in medicinal chemistry, particularly for designing enzyme inhibitors or antimicrobial agents, where the sulfonyl group can modulate target binding .
Properties
IUPAC Name |
methyl 5-(methylsulfonylmethyl)furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O5S/c1-12-8(9)7-4-3-6(13-7)5-14(2,10)11/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQNJRTUFCTIOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(methanesulfonylmethyl)furan-2-carboxylate typically involves the reaction of furan derivatives with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(methanesulfonylmethyl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The methanesulfonylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced furan compounds, and various substituted furan derivatives .
Scientific Research Applications
Methyl 5-(methanesulfonylmethyl)furan-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 5-(methanesulfonylmethyl)furan-2-carboxylate involves its interaction with specific molecular targets. The methanesulfonylmethyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the modulation of signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Structural Analogues with Sulfonyl Substituents
Compounds with sulfonyl groups vary in alkyl chain length and substituent position, leading to differences in steric effects, electronic properties, and bioactivity.
| Compound Name | Substituent | Key Features | Biological Activity/Applications | Reference |
|---|---|---|---|---|
| 5-((Methylsulfonyl)methyl)furan-2-carboxylic acid | -CH₂SO₂CH₃ | High polarity, moderate steric hindrance | Potential enzyme inhibition | |
| 5-((Isopropylsulfonyl)methyl)furan-2-carboxylic acid | -CH₂SO₂CH(CH₃)₂ | Increased steric bulk, reduced solubility | Lower reactivity in biological systems | |
| 5-((Ethylsulfonyl)methyl)furan-2-carboxylic acid | -CH₂SO₂CH₂CH₃ | Intermediate steric and electronic effects | Antimicrobial activity (moderate) | |
| 5-(4-(Methylsulfonyl)phenyl)furan-2-carboxylic acid | -C₆H₄SO₂CH₃ (para) | Aromatic sulfonyl group enhances π-π stacking with proteins | Medicinal chemistry applications |
Key Findings :
- Methylsulfonylmethyl (target compound): Balances solubility and steric effects, making it suitable for drug delivery .
- Isopropylsulfonylmethyl : Bulkier substituents reduce solubility but may improve target specificity in hydrophobic environments .
- Aromatic sulfonyl groups (e.g., 4-methylsulfonylphenyl): Enhance binding to aromatic residues in enzymes or receptors .
Analogues with Aromatic or Heterocyclic Substituents
Substituents such as halogens, nitriles, or heterocycles alter electronic properties and bioactivity.
| Compound Name | Substituent | Key Features | Biological Activity/Applications | Reference |
|---|---|---|---|---|
| Methyl 5-(4-cyanophenyl)furan-2-carboxylate | -C₆H₄CN (para) | Strong electron-withdrawing cyano group enhances reactivity | Antibacterial agents | |
| Methyl 5-(2-fluorophenyl)ethynyl-furan-2-carboxylate | -C≡C-C₆H₃F (ortho) | Fluorine’s electronegativity improves metabolic stability | Moderate cytotoxicity | |
| Methyl 5-(2-bromothiazol-4-yl)furan-2-carboxylate | Thiazole ring with Br | Thiazole moiety enables metal coordination and π-stacking | Anticancer and anti-inflammatory | |
| Methyl 5-(4-fluorobenzoyl)furan-2-carboxylate | -COC₆H₄F (para) | Fluorinated benzoyl group enhances lipophilicity | Optimized pharmacokinetics |
Key Findings :
- Cyanophenyl substituents: Increase reactivity but may raise toxicity concerns .
- Thiazole rings : Introduce heterocyclic diversity, expanding applications in metalloenzyme targeting .
- Fluorinated groups : Improve metabolic stability and membrane permeability .
Analogues with Ester or Carboxylic Acid Modifications
Varying the ester group or replacing it with a carboxylic acid affects solubility and bioavailability.
| Compound Name | Substituent | Key Features | Biological Activity/Applications | Reference |
|---|---|---|---|---|
| Dimethyl furan-2,5-dicarboxylate | -COOCH₃ (2,5-positions) | Dual ester groups increase hydrophobicity | Polymer precursor | |
| 5-(Hydroxymethyl)furan-2-carboxylic acid | -CH₂OH | Hydroxyl group enhances hydrogen bonding | Biomass conversion | |
| Methyl 5-(aminomethyl)furan-2-carboxylate | -CH₂NH₂ | Amino group facilitates protonation and ionic interactions | Antimicrobial activity |
Key Findings :
- Diesters (e.g., dimethyl furan-2,5-dicarboxylate): Useful in materials science but less bioactive .
Unique Advantages of Methyl 5-(Methanesulfonylmethyl)furan-2-carboxylate
Balanced Solubility : The methanesulfonyl group provides polarity without excessive steric bulk, enabling efficient diffusion through cellular membranes .
Electron-Withdrawing Effects : Enhances stability of the furan ring and facilitates nucleophilic substitution reactions .
Biological Activity
Methyl 5-(methanesulfonylmethyl)furan-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C10H12O5S
- Molecular Weight : 244.26 g/mol
The compound features a furan ring, which is known for its reactivity and biological activity. The methanesulfonylmethyl group enhances its solubility and potential interaction with biological targets.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated notable inhibition zones, suggesting strong antibacterial activity.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results indicate that the compound could serve as a lead for developing new antimicrobial agents, particularly against resistant strains.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound were investigated using in vitro assays. The compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-α | 250 | 80 |
| IL-6 | 300 | 90 |
This reduction suggests that the compound could be beneficial in treating inflammatory diseases by modulating immune responses.
Anticancer Activity
The anticancer potential of this compound was assessed against various cancer cell lines, including HeLa (cervical cancer), K562 (leukemia), and A549 (lung cancer). The results showed that the compound exhibits cytotoxic effects with IC50 values in the micromolar range.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 15 |
| K562 | 10 |
| A549 | 12 |
These findings highlight the compound's potential as a chemotherapeutic agent, warranting further investigation into its mechanism of action.
The proposed mechanism of action for this compound involves its interaction with specific molecular targets within cells. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, influencing their activity. Additionally, the methanesulfonylmethyl group may enhance binding affinity to biological targets due to its polar nature.
Case Studies
- Antimicrobial Efficacy Study : A study published in Pharmaceuticals investigated the antimicrobial efficacy of several derivatives of furan-based compounds, including this compound. The study concluded that this compound showed superior activity against gram-positive bacteria compared to traditional antibiotics .
- Anti-inflammatory Mechanism Exploration : Research conducted by Phutdhawong et al. explored the anti-inflammatory effects of various furan derivatives, emphasizing the role of this compound in inhibiting NF-kB signaling pathways, which are crucial in inflammation .
- Anticancer Activity Assessment : A comprehensive evaluation of furan derivatives for anticancer properties highlighted this compound's ability to induce apoptosis in cancer cells through caspase activation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
